molecular formula C12H13ClF2N2OS B11087949 N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B11087949
M. Wt: 306.76 g/mol
InChI Key: YDEXLPRNTLIGOA-UHFFFAOYSA-N
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Description

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE is a complex organic compound that features a unique combination of functional groups, including a chlorodifluoromethoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorodifluoromethoxybenzene with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE is unique due to its combination of a chlorodifluoromethoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13ClF2N2OS

Molecular Weight

306.76 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-5,5-dimethyl-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13ClF2N2OS/c1-11(2)7-16-10(19-11)17-8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

YDEXLPRNTLIGOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)NC2=CC=C(C=C2)OC(F)(F)Cl)C

Origin of Product

United States

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